molecular formula C26H21FN2OS B2393739 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide CAS No. 339064-44-7

2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide

Cat. No. B2393739
CAS RN: 339064-44-7
M. Wt: 428.53
InChI Key: HFIFZUMUYSQDEK-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide, also known as FPTB, is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of anilides and has been found to exhibit promising activity in various biological systems.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide is not fully understood. However, it has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid. These enzymes and proteins are involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has also been found to inhibit the activity of several inflammatory mediators, including TNF-α, IL-6, and COX-2.
Biochemical and physiological effects:
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid. It has also been found to inhibit the activity of several inflammatory mediators, including TNF-α, IL-6, and COX-2. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to exhibit anti-tumor and anti-microbial activity.

Advantages and Limitations for Lab Experiments

2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has several advantages for lab experiments. It has been well characterized and has been found to exhibit promising activity in various biological systems. However, there are also some limitations to using 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. One area of research is to further elucidate the mechanism of action of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. Another area of research is to study the potential of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide in vivo. Overall, 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has shown promising activity in various biological systems and warrants further investigation as a potential therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide involves the reaction of 4-aminobenzonitrile with 4-fluorobenzyl chloride to form 4-(4-fluorobenzylamino)benzonitrile. This compound is then reacted with 4-pyridinecarboxaldehyde to form 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. The synthesis method has been well established and has been used in several studies.

Scientific Research Applications

2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activity. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2OS/c27-22-9-5-21(6-10-22)18-31-25-4-2-1-3-24(25)26(30)29-23-11-7-19(8-12-23)17-20-13-15-28-16-14-20/h1-16H,17-18H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIFZUMUYSQDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide

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